molecular formula C13H17NO3 B152993 Tert-butyl 3-acetylphenylcarbamate CAS No. 79537-70-5

Tert-butyl 3-acetylphenylcarbamate

Cat. No. B152993
CAS RN: 79537-70-5
M. Wt: 235.28 g/mol
InChI Key: UBLMWQYLVOVZMT-UHFFFAOYSA-N
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Description

Tert-butyl acetylcarbamate is a chemical compound that has been synthesized through various methods for use in organic synthesis and crystallography studies. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and an acetyl group attached to the nitrogen atom of the carbamate .

Synthesis Analysis

The synthesis of tert-butyl acetylcarbamate has been achieved using green methods, such as the use of natural phosphate as a catalyst, which is an environmentally friendly approach . Other methods include the reaction of tert-butyl N-hydroxycarbamate with aldehydes in the presence of sodium benzenesulfinate and formic acid to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be used as building blocks in organic synthesis . Additionally, tert-butyl acetylcarbamate can be prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride) in good yield, demonstrating its versatility in synthetic applications .

Molecular Structure Analysis

The molecular structure of tert-butyl acetylcarbamate has been studied using X-ray diffraction techniques. The crystal packing of the compound shows pairs of molecules forming dimers, which generate centrosymmetric rings linked by a double N—H⋯O=C hydrogen bond . The compound's crystal structure has been further analyzed using Hirshfeld surface analysis, indicating that the major contributions to the crystal packing are from H⋯H and O⋯H contacts .

Chemical Reactions Analysis

Tert-butyl acetylcarbamate participates in various chemical reactions, such as the reaction with organometallics to give N-(Boc)hydroxylamines . It can also react with p-methoxyphenylsulfonyl chloride to form compounds with intramolecular C—H⋯O hydrogen bonds, which are linked by N—H⋯O hydrogen bonds into chains in the crystal .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl acetylcarbamate include its ability to form stable crystalline structures, which are important for its use in crystallography studies. The compound's crystal structure is non-planar, except for the carbazole moiety, and the molecules are packed in a zig-zag manner with strong intermolecular hydrogen bonding and weak C—H⋯π interactions stabilizing the crystal packing . The thermal properties of the compound have been determined by DSC and TGA, indicating its stability under various conditions .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-acetylphenylcarbamate has been synthesized using green methods and its crystal structure was analyzed, showing centrosymmetric rings linked by double N—H⋯O=C hydrogen bonds. The major contributions to the crystal packing were from H⋯H and O⋯H contacts, as per Hirshfeld surface analysis (Dawa El Mestehdi et al., 2022).

Organic Synthesis and Catalysis

The compound has been noted in the context of organic synthesis and catalysis. For instance, it was involved in the reaction with ethyl perfluorooctanoate, showcasing its reactivity and potential use in the synthesis of other complex molecules (Sokeirik et al., 2006).

Chemical Sensing and Organic Electronics

Tert-butyl 3-acetylphenylcarbamate and its derivatives have been explored for applications in chemical sensing and organic electronics. For example, benzothizole modified tert-butyl carbazole derivatives, including this compound, have shown strong blue light emission and potential as fluorescent sensory materials for detecting acid vapors (Sun et al., 2015).

Environmental and Sustainable Applications

The compound has also found use in environmentally focused research, such as in the synthesis of degradable polycarbonates derived from dihydroxybutyric acid, where its derivatives have been used to create biocompatible polymers (Tsai et al., 2016).

Impurity Characterization in Pharmaceuticals

Additionally, tert-butyl 3-acetylphenylcarbamate has been characterized as an impurity in pharmaceuticals, with methods developed for its detection and quantification in active pharmaceutical ingredients (Puppala et al., 2022).

properties

IUPAC Name

tert-butyl N-(3-acetylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLMWQYLVOVZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457644
Record name tert-butyl 3-acetylphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-acetylphenylcarbamate

CAS RN

79537-70-5
Record name tert-butyl 3-acetylphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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